molecular formula C22H18Cl2F2N4S2 B1221984 1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea

1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea

Cat. No. B1221984
M. Wt: 511.4 g/mol
InChI Key: AGOYBDGDMVYPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-[[[(4-chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea is a member of thioureas.

Scientific Research Applications

Spectroscopic and Structural Analysis

  • The compound 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2) was synthesized and characterized through spectroscopy and single crystal XRD. This involved analyzing the molecule's stability, charge transfer, and possible sites for nucleophilic attack. The compound showed potential for developing new analgesic drugs (Mary et al., 2016).

Molecular Interactions and Potential Applications

  • The title compound 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was studied for its molecular conformation and interactions, contributing insights into its potential for further chemical applications (Yeo & Tiekink, 2019).

  • A series of 3-(substituted thio)-2-hydroxypropionanilides, similar in structure to the specified compound, were synthesized and showed partial androgen agonist activity. This highlighted their potential in developing antiandrogen treatments for diseases (Tucker et al., 1988).

Antibacterial Applications

  • New N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas were prepared and evaluated for their antibacterial activity, showing effectiveness against various bacterial strains (Khazi et al., 2006).

Antitumor Potential

  • Sorafenib derivatives with thiourea structures were synthesized and showed promising inhibitory activity against various cancer cell lines, suggesting the potential for anticancer therapies (Guan et al., 2018).

  • Novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, structurally related to the specified compound, exhibited higher in vitro activity against cancer cell lines compared to a cisplatin control (Li et al., 2006).

Photoluminescence and Chemical Detection

  • The study on 1-(2-Hydroxyphenyl)thiourea revealed its utility in fluorescence quenching, which can be used for chromium(VI) determination, showcasing its application in chemical detection (Sunil & Rao, 2015).

Bioactive Compounds and Molecular Docking

  • New bioactive Cu(I) thiourea derivatives were synthesized and evaluated, displaying significant antioxidant activity and potential for bacterial inhibition. Molecular docking studies suggested strong interaction with target proteins (Hussain et al., 2020).

properties

Product Name

1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea

Molecular Formula

C22H18Cl2F2N4S2

Molecular Weight

511.4 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-[[4-[[(4-chloro-3-fluorophenyl)carbamothioylamino]methyl]phenyl]methyl]thiourea

InChI

InChI=1S/C22H18Cl2F2N4S2/c23-17-7-5-15(9-19(17)25)29-21(31)27-11-13-1-2-14(4-3-13)12-28-22(32)30-16-6-8-18(24)20(26)10-16/h1-10H,11-12H2,(H2,27,29,31)(H2,28,30,32)

InChI Key

AGOYBDGDMVYPKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC(=C(C=C2)Cl)F)CNC(=S)NC3=CC(=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC(=C(C=C2)Cl)F)CNC(=S)NC3=CC(=C(C=C3)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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